![molecular formula C18H23ClN2O3 B5530692 (3S)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-N,N-dimethylazepan-3-amine](/img/structure/B5530692.png)
(3S)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-N,N-dimethylazepan-3-amine
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Description
Synthesis Analysis
The synthesis of related benzofuran derivatives involves ring-opening followed by ring closure reactions, utilizing various catalytic methods and specific reactants to achieve the target molecule. For example, the synthesis of novel antitumor agents and fluorescent labeling reagents for HPLC involves key steps that may be similar to the synthesis of our compound of interest. These processes include the formation of cyclic alkenyl ethers and specific substitutions to achieve desired functional groups (Halim & Ibrahim, 2022), (Takadate et al., 1989).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been extensively studied using methods like X-ray crystallography and DFT (Density Functional Theory) calculations. These studies reveal the geometric configurations, vibrational frequencies, and molecular electrostatic potentials, which are crucial for understanding the reactivity and stability of these compounds. For instance, the analysis of various benzofuran derivatives provides insights into their electronic spectra, hyperconjugative interactions, and thermodynamic properties, aiding in the understanding of the structural aspects of our compound (Vessally et al., 2013).
Chemical Reactions and Properties
Benzofuran derivatives exhibit a range of chemical reactions, including selective formation of unsaturated esters and cascade reactions leading to α,ω-diesters. The reactivity towards nucleophilic attacks and the propensity for undergoing various catalytic reactions highlight the chemical versatility of these compounds. The synthesis routes often involve palladium-catalyzed reactions, showcasing the compound's ability to undergo complex transformations (Núñez Magro et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(5-chloro-7-methoxy-1-benzofuran-2-yl)-[(3S)-3-(dimethylamino)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c1-20(2)14-6-4-5-7-21(11-14)18(22)16-9-12-8-13(19)10-15(23-3)17(12)24-16/h8-10,14H,4-7,11H2,1-3H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGANRICHMQLMP-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCN(C1)C(=O)C2=CC3=CC(=CC(=C3O2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCCN(C1)C(=O)C2=CC3=CC(=CC(=C3O2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-N,N-dimethylazepan-3-amine |
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